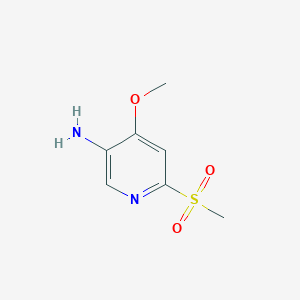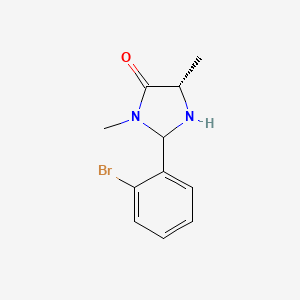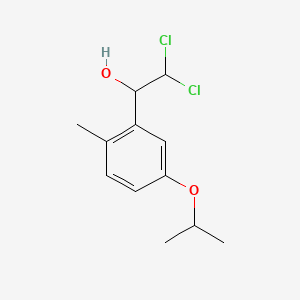
2,2-Dichloro-1-(5-isopropoxy-2-methylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(5-isopropoxy-2-methylphenyl)ethanol is an organic compound with the molecular formula C12H16Cl2O2 and a molecular weight of 263.16 g/mol . This compound is characterized by the presence of two chlorine atoms, an isopropoxy group, and a methyl group attached to a phenyl ring, along with an ethanol moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(5-isopropoxy-2-methylphenyl)ethanol typically involves the reaction of 5-isopropoxy-2-methylphenol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the dichloroethanol moiety. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
化学反応の分析
Types of Reactions
2,2-Dichloro-1-(5-isopropoxy-2-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The dichloro groups can be reduced to form the corresponding mono- or dihydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of 2,2-Dichloro-1-(5-isopropoxy-2-methylphenyl)acetone or 2,2-Dichloro-1-(5-isopropoxy-2-methylphenyl)acetic acid.
Reduction: Formation of 2,2-Dihydroxy-1-(5-isopropoxy-2-methylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Dichloro-1-(5-isopropoxy-2-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dichloro-1-(5-isopropoxy-2-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the dichloroethanol moiety allows for potential interactions with nucleophilic sites in biomolecules, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
- 2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol
- 2,2-Dichloro-1-(2-isopropoxy-5-methylphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(5-isopropoxy-2-methylphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C12H16Cl2O2 |
|---|---|
分子量 |
263.16 g/mol |
IUPAC名 |
2,2-dichloro-1-(2-methyl-5-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C12H16Cl2O2/c1-7(2)16-9-5-4-8(3)10(6-9)11(15)12(13)14/h4-7,11-12,15H,1-3H3 |
InChIキー |
FRJSXXDRWVUTAQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC(C)C)C(C(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


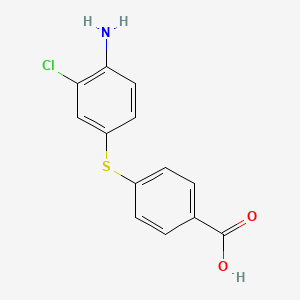
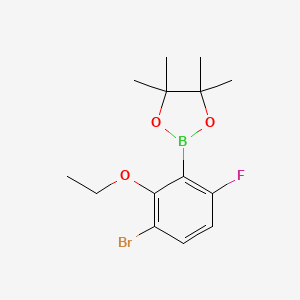
![N-Methyl-N'-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}urea](/img/structure/B14015508.png)
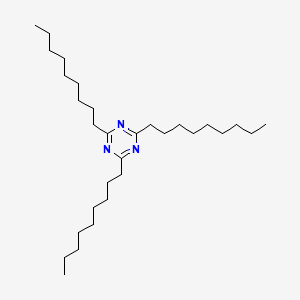
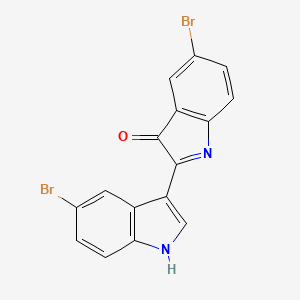


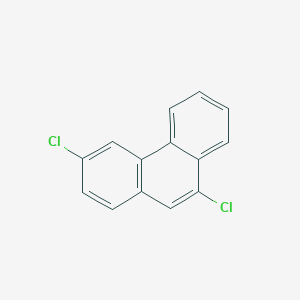


![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)
